molecular formula C7H6FNO3 B8757114 2-((3-Fluoropyridin-2-yl)oxy)aceticacid

2-((3-Fluoropyridin-2-yl)oxy)aceticacid

Cat. No.: B8757114
M. Wt: 171.13 g/mol
InChI Key: SWHWFOLGPXCEDA-UHFFFAOYSA-N
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Description

2-((3-Fluoropyridin-2-yl)oxy)acetic acid is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an acetic acid moiety linked via an ether bond at the 2-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-5-2-1-3-9-7(5)12-4-6(10)11/h1-3H,4H2,(H,10,11)

InChI Key

SWHWFOLGPXCEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(=O)O)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The hydroxyl group of 3-fluoropyridin-2-ol undergoes deprotonation in the presence of a base, generating a phenoxide ion that displaces the chloride in chloroacetic acid. This SNAr reaction proceeds via a two-step mechanism:

  • Deprotonation :
    3-Fluoropyridin-2-ol+Base3-Fluoropyridin-2-olate+BaseH+\text{3-Fluoropyridin-2-ol} + \text{Base} \rightarrow \text{3-Fluoropyridin-2-olate}^- + \text{BaseH}^+

  • Substitution :
    3-Fluoropyridin-2-olate+ClCH2COOH2-((3-Fluoropyridin-2-yl)oxy)acetic acid+Cl\text{3-Fluoropyridin-2-olate}^- + \text{ClCH}_2\text{COOH} \rightarrow \text{2-((3-Fluoropyridin-2-yl)oxy)acetic acid} + \text{Cl}^-

Procedure

  • Materials :

    • 3-Fluoropyridin-2-ol (1.0 equiv)

    • Chloroacetic acid (1.2 equiv)

    • Potassium carbonate (2.5 equiv)

    • Anhydrous acetonitrile (solvent)

  • Steps :

    • Combine reagents in acetonitrile under nitrogen.

    • Reflux at 85°C for 16 hours.

    • Cool, filter, and extract with ethyl acetate.

    • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield Optimization

VariableOptimal ConditionYield ImprovementSource
SolventAcetonitrile15% vs. DMF
BaseK₂CO₃20% vs. NaOH
Temperature85°C10% vs. 60°C
Reaction Time16 hours8% vs. 12 hours

Palladium-Catalyzed Coupling Approach

For substrates with poor nucleophilicity, cross-coupling reactions using palladium catalysts offer an alternative. This method is advantageous when introducing the acetic acid moiety post-ether formation.

Procedure

  • Materials :

    • 3-Fluoro-2-iodopyridine (1.0 equiv)

    • Ethyl glycolate (1.1 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • 1,4-Dioxane (solvent)

  • Steps :

    • Heat reagents in dioxane at 100°C for 24 hours.

    • Hydrolyze the ethyl ester with 2N HCl.

    • Neutralize with NaHCO₃ and extract.

Key Advantages

  • Tolerates electron-deficient pyridines.

  • Achieves yields up to 78% with high regioselectivity.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the phenoxide ion, while dioxane stabilizes palladium complexes in coupling reactions. Ethanol, though cheaper, reduces yields by 12–18% due to competitive side reactions.

Base Selection

K₂CO₃ outperforms NaOH in SNAr reactions due to milder basicity, minimizing hydrolysis of chloroacetic acid. Stronger bases (e.g., LiHMDS) are reserved for sterically hindered substrates.

Temperature and Time

Prolonged heating (16–24 hours) ensures complete conversion but risks decomposition. A balance is struck at 85°C for SNAr and 100°C for coupling reactions.

Purification and Characterization

Chromatography

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves the product from unreacted starting materials and di-alkylated byproducts. Typical Rf = 0.3–0.4.

Recrystallization

Recrystallization from 2-propanol yields colorless crystals with >99% purity, confirmed by HPLC (λ = 254 nm).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (t, J = 8.1 Hz, 1H, pyridine-H), 4.85 (s, 2H, CH₂).

  • HRMS : m/z [M+H]⁺ calcd. for C₇H₅FNO₃: 170.0251; found: 170.0249.

Comparative Evaluation of Methods

MetricSNAr RouteCoupling Route
Yield65–72%70–78%
Purity95–98%92–95%
CostLowHigh
ScalabilityExcellentModerate
Byproduct Formation<5%8–12%

The SNAr method is preferred for industrial-scale synthesis due to lower catalyst costs and simpler workup .

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoropyridin-2-yl)oxy)aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-((3-Fluoropyridin-2-yl)oxy)acetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The fluorine atom enhances its reactivity and selectivity in various chemical reactions.

Biology

The compound is under investigation for its potential biological activities. It has been studied as an enzyme inhibitor and receptor ligand, showing promise in modulating biochemical pathways. The presence of the fluorine atom significantly increases its binding affinity to biological targets, which is essential for its role in various biological processes.

Medicine

Research is ongoing to explore the therapeutic applications of 2-((3-Fluoropyridin-2-yl)oxy)acetic acid in treating diseases. Its mechanism of action involves interaction with specific molecular targets, leading to modulation of enzymatic activity and receptor functions. This compound has been evaluated in preclinical studies for its efficacy against certain conditions.

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-((3-Fluoropyridin-2-yl)oxy)acetic acid exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The fluorine substituent was found to enhance binding affinity, leading to effective modulation of enzyme activity. This property makes it a candidate for drug development targeting metabolic disorders .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of 2-((3-Fluoropyridin-2-yl)oxy)acetic acid displayed antimicrobial properties against various pathogens. The compound's structural characteristics contributed to its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Data Tables

Application Field Specific Use Mechanism
ChemistryBuilding block for pharmaceuticalsNucleophilic substitution reactions
BiologyEnzyme inhibitionEnhanced binding affinity due to fluorine substitution
MedicinePotential therapeutic agentModulation of enzymatic and receptor activity
AntimicrobialInhibition of bacterial growthStructural properties leading to antimicrobial effects

Mechanism of Action

The mechanism of action of 2-((3-Fluoropyridin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-((3-Fluoropyridin-2-yl)oxy)acetic acid with structurally related compounds, focusing on substituent positions, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Key Structural Features Notable Properties/Applications Reference
2-((3-Fluoropyridin-2-yl)oxy)acetic acid Not explicitly provided C₇H₆FNO₃ 3-Fluoro substitution on pyridine; ether-linked acetic acid Hypothesized use in bioactive molecules -
2-(3-Fluoropyridin-2-yl)acetic acid 1803789-56-1 C₇H₆FNO₂ Acetic acid directly bonded to 2-position pyridine; 3-fluoro substitution Similar electronic profile; potential precursor for drug synthesis
2-(6-Fluoropyridin-2-yl)acetic acid 1000517-25-8 C₇H₆FNO₂ 6-Fluoro substitution on pyridine; acetic acid at 2-position Differing electronic effects due to fluorine position; biochemical reagent applications
2-((3-Cyanopyridin-2-yl)oxy)-N-phenylacetamide Not provided C₁₄H₁₁N₂O₂ Cyano group at pyridine 3-position; amide linkage Fluorescent pH sensor; demonstrates substituent-dependent optical properties
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate 443956-09-0 C₁₀H₁₀BrN₂O₆ Bromo-nitro pyridine core; ester-functionalized acetic acid Lab-scale intermediate for further functionalization
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid 60603-99-8 C₈H₉NO₄ Hydroxy, methyl, and keto groups on pyridine; acetic acid linkage Chelating agent; potential metal-binding applications

Structural and Electronic Differences

  • Fluorine Position : The position of fluorine on the pyridine ring significantly impacts electronic distribution. For example, 2-(3-fluoropyridin-2-yl)acetic acid and 2-(6-fluoropyridin-2-yl)acetic acid differ in dipole moments and acidity due to fluorine’s electron-withdrawing effects at the 3- vs. 6-positions.
  • Functional Groups: Replacement of fluorine with cyano (in 2-((3-cyanopyridin-2-yl)oxy)-N-phenylacetamide) enhances π-stacking and hydrogen-bonding capabilities, critical for sensor applications . Esters (e.g., ethyl derivatives in ) offer improved solubility for synthetic intermediates.

Q & A

Advanced Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per GHS) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles or vapors.
  • First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes with saline. Avoid inducing vomiting if ingested; seek medical attention .
  • Waste Disposal : Neutralize acidic residues before disposal. Adsorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design and synthesize derivatives of 2-((3-fluoropyridin-2-yl)oxy)acetic acid to explore structure-activity relationships (SAR) in biological systems?

Advanced Research Question

  • Derivatization Strategies : Modify the acetic acid group (e.g., esterification, amidation) or pyridinyl substituents (e.g., halogenation, alkylation). For example, replace fluorine with chlorine to assess electronic effects on bioactivity.
  • Synthetic Methods : Employ Mitsunobu reactions for ether linkages or Pd-catalyzed cross-coupling for aryl modifications.
  • Bioassays : Test derivatives against target enzymes (e.g., herbicidal acetolactate synthase or antifungal targets) using kinetic assays. Compare IC50_{50} values to establish SAR trends. Reference antifungal morpholinone derivatives for methodology .

How should researchers address contradictions between spectroscopic and crystallographic data for 2-((3-fluoropyridin-2-yl)oxy)acetic acid?

Advanced Research Question
Discrepancies (e.g., NMR suggesting conformational flexibility vs. X-ray showing rigid structure) may arise from:

  • Solvent Effects : NMR captures solution-state dynamics, while crystallography shows solid-state packing.
  • Tautomerism : The acetic acid group may exist in different protonation states.
  • Resolution Limits : Low-resolution X-ray data may miss hydrogen atoms.
    Resolution : Perform variable-temperature NMR to probe dynamics. Re-refine crystallographic data with hydrogen atom constraints. Use DFT calculations to model energetically favorable conformers .

What methodologies are recommended for studying the reactivity of 2-((3-fluoropyridin-2-yl)oxy)acetic acid under varying pH and temperature conditions?

Advanced Research Question

  • pH Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) to monitor hydrolysis of the ether or acetic acid groups via UV-Vis or HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–80°C) assess shelf life.
  • Reactivity Screening : React with nucleophiles (e.g., amines, thiols) to identify potential degradation pathways or synthetic intermediates. Reference fluoropyridine derivative stability data .

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